molecular formula C6H5BrN2 B1522486 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 1183907-89-2

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1522486
CAS No.: 1183907-89-2
M. Wt: 185.02 g/mol
InChI Key: VKVGABDMBUBOFQ-UHFFFAOYSA-N
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Description

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom and a prop-2-yn-1-yl group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Formation of 4-azido-1-(prop-2-yn-1-yl)-1H-pyrazole or 4-thio-1-(prop-2-yn-1-yl)-1H-pyrazole.

    Oxidation Reactions: Formation of 4-bromo-1-(prop-2-yn-1-yl)pyrazole-3-carbaldehyde.

    Reduction Reactions: Formation of 4-bromo-1-(prop-2-yn-1-yl)pyrazoline.

Scientific Research Applications

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the prop-2-yn-1-yl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the prop-2-yn-1-yl group, making it less versatile in certain synthetic applications.

    1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

Uniqueness

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of both the bromine atom and the prop-2-yn-1-yl group, which enhance its reactivity and versatility in various chemical transformations. This dual functionality makes it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-bromo-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVGABDMBUBOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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